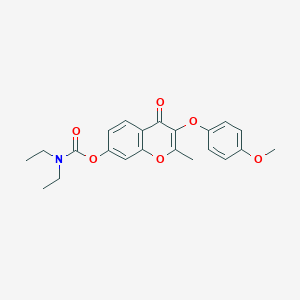![molecular formula C19H11ClN4OS B2823529 6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 478247-53-9](/img/structure/B2823529.png)
6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one” is a complex organic molecule that contains several heterocyclic rings including a pyrazole, thiazole, and pyrimidine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole, thiazole, and pyrimidine rings, along with phenyl groups and a chlorine atom. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the chlorine atom could potentially be substituted in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chlorine atom and the arrangement of the rings could influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Anticancer and Anti-5-lipoxygenase Agents : A series of pyrazolopyrimidine derivatives, related to the compound , have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Pharmacological Studies
- Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Derivatives of pyrazolopyrimidines have been synthesized and assessed for their anti-inflammatory properties without the ulcerogenic activity typical of many NSAIDs, offering a promising avenue for safer anti-inflammatory therapies (Auzzi et al., 1983).
Enzymatic Activity Inhibition
- cGMP Phosphodiesterase Inhibitory Activity : Compounds including 6-phenylpyrazolo[3,4-d]pyrimidones have shown specificity as inhibitors of cGMP specific (type V) phosphodiesterase, with potential implications for treating conditions like hypertension (Dumaitre & Dodic, 1996).
Antimicrobial Activity
- Inhibitors of Bacterial DNA Polymerase III : Anilinopyrazolo[3,4-d]pyrimidin-4-ones, structurally related to the target compound, have been identified as inhibitors of DNA polymerase III in Staphlococcus aureus, highlighting their potential as novel antimicrobial agents (Ali et al., 2003).
Anticancer Activity
- Inhibition of Cell Proliferation : Certain pyrazolopyrimidine derivatives have been synthesized and shown to inhibit the proliferation of cancer cells by interfering with the phosphorylation of Src, acting as proapoptotic agents through inhibition of the BCL2 gene. This suggests their utility in cancer treatment by targeting specific signaling pathways involved in cell growth and survival (Carraro et al., 2006).
Anti-bacterial Activity
- Synthesis and Antibacterial Evaluation : New derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and their antibacterial activities evaluated, indicating their potential use in combating bacterial infections (Rostamizadeh et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
12-(4-chlorophenyl)-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4OS/c20-13-8-6-12(7-9-13)16-11-26-19-22-17-15(18(25)23(16)19)10-21-24(17)14-4-2-1-3-5-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFIMNMDBZBVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N4C(=CSC4=N3)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(4-Fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2823446.png)
![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2823449.png)
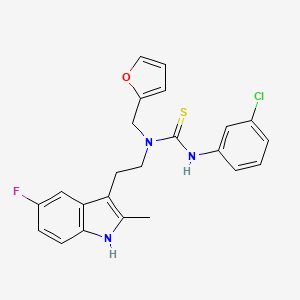
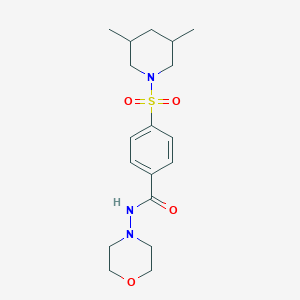
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2823454.png)
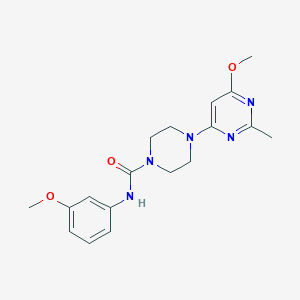
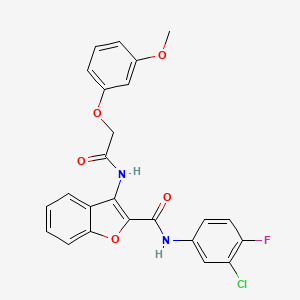
![(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one](/img/structure/B2823459.png)
![3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2823460.png)
![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)
![2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823463.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2823464.png)
![3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2823465.png)
